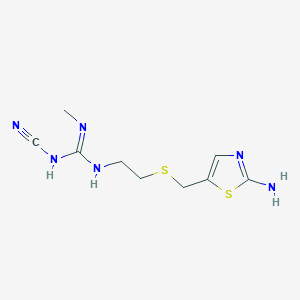

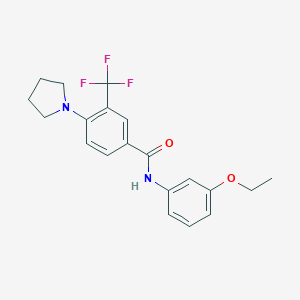

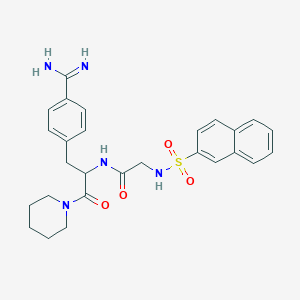

![molecular formula C12H19NO4 B049137 (1R,3S,4S)-2-(叔丁氧羰基)-2-氮杂双环[2.2.1]庚烷-3-羧酸 CAS No. 291775-59-2](/img/structure/B49137.png)

(1R,3S,4S)-2-(叔丁氧羰基)-2-氮杂双环[2.2.1]庚烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

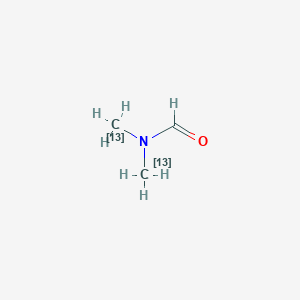

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as TBCA, is a bicyclic organic acid with a unique structure. It is an important intermediate in the synthesis of many pharmaceutically active compounds and has a wide range of applications in medicinal chemistry. TBCA is a versatile reagent for the synthesis of various compounds, including heterocyclic compounds, and is an important component of the drug discovery process. TBCA has been used in a variety of laboratory experiments and is a useful tool for medicinal chemists.

科学研究应用

有机合成

在有机化学中,该化合物用作合成复杂分子的通用中间体。 其叔丁氧羰基 (Boc) 基团在反应中保护胺方面特别有用 。Boc 基团可以在温和条件下添加或移除,使其在肽化学中的逐步合成中非常宝贵。

流动化学

叔丁氧羰基的易于引入和在流动条件下的移除,使该化合物适合用于流动化学应用。 该方法可以导致更有效、更可持续的化学过程 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the protection of the amine group followed by the addition of a carboxylic acid group to the bicyclic ring system. The carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "2-azabicyclo[2.2.1]heptane", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "2-azabicyclo[2.2.1]heptane is dissolved in dry dimethylformamide (DMF) and cooled to 0°C. Triethylamine is added dropwise to the solution to neutralize any residual acid. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 2 hours to yield the protected amine product." }, { "Step 2": "The protected amine product is dissolved in a solution of hydrochloric acid in diethyl ether and stirred for 30 minutes at room temperature. The organic layer is separated and washed with water. The aqueous layer is then basified with sodium hydroxide and extracted with diethyl ether. The organic layers are combined and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the carboxylic acid product." }, { "Step 3": "The carboxylic acid product is dissolved in a mixture of diethyl ether and methanol. The solution is cooled to 0°C and hydrochloric acid is added dropwise to the solution to deprotect the tert-butyl group. The reaction mixture is stirred at 0°C for 2 hours. The product is then filtered, washed with diethyl ether, and dried under vacuum to yield the final product." } ] } | |

CAS 编号 |

291775-59-2 |

分子式 |

C12H19NO4 |

分子量 |

241.28 g/mol |

IUPAC 名称 |

(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |

InChI 键 |

IFAMSTPTNRJBRG-DJLDLDEBSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid 2-(1,1-Dimethylethyl) Ester; (1R,3S,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

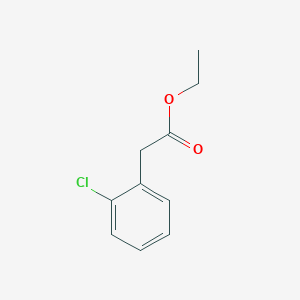

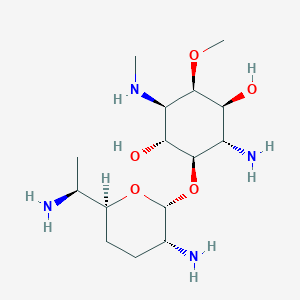

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)